1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions.
Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as diaminofurazan, using oxidizing agents like Caro’s acid.
Triazole Formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Coupling Reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with the naphthylmethoxyphenyl moiety under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Caro’s acid, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its energetic properties suggest potential use in the development of high-energy materials for explosives or propellants.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, aiding in the study of reaction mechanisms and new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide depends on its application:
Biological Activity: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Energetic Materials: As an energetic material, the compound undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas.
Comparison with Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring and exhibits similar energetic properties.
5-(4-Nitro-1,2,5-oxadiazol-3-yl)-5H-[1,2,3]triazolo-[4,5-c]-[1,2,5]oxadiazolium inner salt: Another compound with both oxadiazole and triazole rings, used in energetic materials.
Properties
CAS No. |
478250-79-2 |
---|---|
Molecular Formula |
C29H22N8O3 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C29H22N8O3/c30-27-28(35-40-34-27)37-26(25(32-36-37)21-10-2-1-3-11-21)29(38)33-31-17-19-8-6-14-23(16-19)39-18-22-13-7-12-20-9-4-5-15-24(20)22/h1-17H,18H2,(H2,30,34)(H,33,38)/b31-17+ |
InChI Key |
WSKLUNAVWYLXTI-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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